1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene

Description

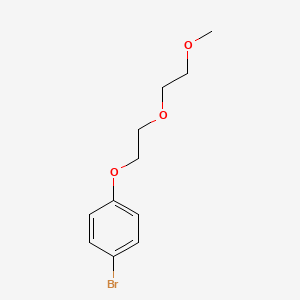

Chemical Structure:

1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene (C₁₃H₁₉BrO₄) consists of a benzene ring substituted at the para position with a bromine atom and a triethylene glycol methyl ether chain (OCH₂CH₂OCH₂CH₂OCH₃) . Its extended ethoxy chain enhances solubility in polar organic solvents, making it valuable in organic synthesis and materials science.

Synthesis: The compound is synthesized via nucleophilic substitution, reacting 4-bromophenol with 2-(2-(2-methoxyethoxy)ethoxy)ethyl tosylate under basic conditions, yielding 62% . Its purity (98–99%) is confirmed by ¹H/¹³C NMR and HRMS .

Applications:

It serves as an aryl halide precursor in Stille coupling reactions for synthesizing π-conjugated polymers used in organic electronics .

Properties

IUPAC Name |

1-bromo-4-[2-(2-methoxyethoxy)ethoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO3/c1-13-6-7-14-8-9-15-11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSUWMSZOUDIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene can be synthesized through a multi-step process involving the bromination of a benzene derivative followed by the introduction of ethoxy groups. One common method involves the reaction of 1-bromo-4-nitrobenzene with ethylene glycol dimethyl ether in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom, forming a benzene derivative with ethoxy groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium aluminum hydride. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4) are common methods.

Major Products

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

Medicine: It is explored for its potential in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This property makes it a versatile intermediate in organic synthesis. The ethoxy groups provide solubility and reactivity, allowing the compound to participate in various chemical transformations .

Comparison with Similar Compounds

Substituent Chain Length and Solubility

Key Insight : The triethylene glycol chain in the target compound improves solubility compared to analogs with shorter or branched chains, facilitating reactions in polar solvents .

Electronic and Reactivity Profiles

Key Insight : The electron-withdrawing bromine and oxygen-rich chain in the target compound promote efficient cross-coupling, whereas fluorine or methyl groups in analogs alter electronic properties and reaction yields .

Structural Analogues with Heterocycles

Key Insight : Heterocyclic or biphenyl modifications introduce steric or electronic effects, expanding applications in materials science .

Biological Activity

1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene, with the molecular formula C13H19BrO4 and CAS number 112968-89-5, is a halogenated aromatic compound that has garnered interest for its potential biological activities. This article explores the compound's biological profile, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to a benzene ring, which is further substituted with multiple ethoxy groups. These structural characteristics enhance its solubility in organic solvents, making it a versatile candidate for various chemical syntheses and biological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through nucleophilic substitution reactions. The bromine atom can participate in halogen bonding, potentially affecting enzyme activity or receptor binding. The presence of ethoxy groups may also enhance lipophilicity, improving the compound's ability to cross cell membranes and interact with intracellular targets .

Therapeutic Applications

Research indicates that this compound may have potential therapeutic properties, particularly in the fields of anti-inflammatory and anticancer activities. Its unique structure allows it to serve as a building block for synthesizing more complex bioactive molecules that may exhibit pharmacological effects.

Anticancer Activity

-

In Vitro Studies : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results against human breast adenocarcinoma (MCF-7) and leukemia cell lines .

These findings indicate that the compound could potentially be developed as an anticancer agent, although further studies are necessary to confirm its efficacy and safety.

Compound Cell Line IC50 Value (µM) This compound MCF-7 15.63 Doxorubicin MCF-7 10.38 - Mechanism of Action : Flow cytometry assays demonstrated that compounds similar to this compound induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .

Anti-inflammatory Potential

The compound's potential anti-inflammatory properties have been noted in preliminary studies, suggesting it may inhibit pathways involved in inflammation. However, specific data on this aspect is still limited and requires further investigation to elucidate the exact mechanisms involved .

Q & A

Q. Basic Research Focus

- NMR :

- MS : ESI-MS in positive ion mode confirms molecular ion peaks ([M+H]⁺ at m/z 293–295) .

Advanced Challenge : Overlapping signals in crowded regions (e.g., δ 3.5–4.0 ppm) can be resolved using 2D NMR (HSQC, COSY) or deuterated solvent swaps (CDCl₃ vs. DMSO-d₆) .

How does the compound’s stability under varying pH and temperature conditions affect its utility in multi-step syntheses?

Q. Advanced Research Focus

- pH Stability : Hydrolysis of the ether linkage occurs at pH < 5 or > 9, limiting aqueous-phase applications. Buffered conditions (pH 6–8) are ideal for reactions involving nucleophiles (e.g., amines) .

- Thermal Stability : Decomposition above 150°C releases bromine radicals, detectable via TGA-DSC. Use inert atmospheres (N₂/Ar) for high-temperature steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.